GABA A α5 Receptor Binding Affinity — Class-Level Patent Disclosure Without Compound-Specific Ki
The isoxazolo-pyridazine patent family (US 7,943,619, US 2010/0286159) discloses that compounds of this chemotype possess affinity and selectivity for the GABA A α5 receptor binding site [1]. However, no compound-specific Ki or IC₅₀ value for CAS 2034501-45-4 has been published. The patent describes a general target affinity threshold of Ki < 100 nM for preferred compounds, but individual data for the target compound are not provided. High-affinity reference compounds within the broader isoxazole‑pyridazine class, such as certain triazolo-phthalazine‑isoxazoles, have reported Ki values as low as 0.8 nM at human α5β3γ2 receptors [2], but these are structurally distinct and cannot be directly extrapolated.
| Evidence Dimension | GABA A α5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available for CAS 2034501-45-4 |
| Comparator Or Baseline | Class-level: Ki < 100 nM for preferred patent compounds; Direct comparator data not available |
| Quantified Difference | Cannot be calculated — no paired data |
| Conditions | Patent claims based on radioligand displacement using [³H]-flumazenil at recombinant human GABA A receptors |
Why This Matters
Procurement for GABA A α5-focused projects requires demonstrated binding affinity; the absence of quantitative data means this compound cannot be selected over analogs that do have published Ki values.
- [1] Buettelmann B, Jakob-Roetne R, Knust H, Thomas A. Isoxazolo-pyridazine derivatives. US Patent 7,943,619 B2. F. Hoffmann-La Roche AG. View Source
- [2] BindingDB entry BDBM50144861. Ki = 0.8 nM at human GABA A α5β3γ2 receptor. CHEMBL68684. View Source
